molecular formula C14H10F2O B7867820 (2,4-Difluorophenyl)(p-tolyl)methanone

(2,4-Difluorophenyl)(p-tolyl)methanone

Cat. No.: B7867820
M. Wt: 232.22 g/mol
InChI Key: GVOOBUUOPODCSK-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(p-tolyl)methanone is a diaryl ketone featuring a 2,4-difluorophenyl group and a p-tolyl (4-methylphenyl) group linked via a ketone bridge. Its fluorine substituents enhance metabolic stability and bioavailability, while the p-tolyl group contributes to hydrophobic interactions in target binding .

Properties

IUPAC Name

(2,4-difluorophenyl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(15)8-13(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOOBUUOPODCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluorophenyl)(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction requires an aromatic compound, such as p-toluidine, and a difluorobenzene derivative. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

(2,4-Difluorophenyl)(p-tolyl)methanone: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed.

Major Products Formed:

  • Oxidation: 2,4-Difluorobenzoic acid, 2,4-Difluorophenol

  • Reduction: 2,4-Difluorophenylmethanol, 2,4-Difluoroaniline

  • Substitution: Brominated or nitro derivatives of the compound

Scientific Research Applications

(2,4-Difluorophenyl)(p-tolyl)methanone: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)(p-tolyl)methanone exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Physical Properties of Selected Diarylmethanones
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³)
(2,4-Difluorophenyl)(p-tolyl)methanone C₁₄H₁₀F₂O 244.23 Not reported Not reported Not reported
(2,4-Dimethylphenyl)(p-tolyl)methanone C₁₆H₁₆O 224.30 Not reported Not reported Not reported
Cyclopropyl-(2,4-difluorophenyl)methanone C₁₀H₈F₂O 182.17 Not reported 318.2 (predicted) 1.198 (predicted)
(2,4-Difluorophenyl)(4-piperidinyl)methanone C₁₂H₁₃F₂NO 225.23 547–548 318.2 (predicted) 1.198 (predicted)

Key Observations :

  • The introduction of fluorine atoms increases molecular polarity and density compared to methyl-substituted analogs .
  • Piperidinyl-substituted derivatives exhibit higher melting points due to hydrogen-bonding capabilities of the nitrogen atom .

Key Observations :

  • Cross-coupling methods (e.g., Pd-catalyzed) offer higher yields for diarylmethanones compared to traditional Friedel-Crafts acylation .
  • Sodium ethoxide-mediated reactions are effective for introducing sulfur-containing substituents but require precise stoichiometry .

Key Observations :

  • Fluorine substitution enhances antimicrobial potency by improving cell membrane penetration .
  • Piperidinyl oxime derivatives show superior broad-spectrum activity compared to non-oxime analogs .

Spectral Characterization

  • ¹H NMR : Fluorine atoms in (2,4-difluorophenyl) groups cause deshielding of adjacent protons (δ 7.50–8.00 ppm) .
  • ¹³C NMR : Ketone carbonyl signals appear at δ 190–200 ppm, with fluorine coupling observed in difluorophenyl derivatives .
  • UPLC-MS : Molecular ion peaks (e.g., m/z 421 [M-H]⁻ for halogenated derivatives) confirm structural integrity .

Biological Activity

The compound (2,4-Difluorophenyl)(p-tolyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13H10F2O
  • Molecular Weight : 232.22 g/mol
  • IUPAC Name : (2,4-difluorophenyl)(4-methylphenyl)methanone

The presence of fluorine atoms in the structure is significant as it often enhances the biological activity of organic compounds due to increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections detail these findings.

Antimicrobial Activity

A study evaluating a series of methanone derivatives found that compounds similar to this compound demonstrated promising antimicrobial effects against a range of pathogens. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundActivityMIC (µg/mL)
Methanone Derivative ABactericidal32
Methanone Derivative BFungicidal16
This compoundTBDTBD

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. In vitro assays on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), showed significant cytotoxic effects.

  • IC50 Values : The compound exhibited IC50 values in the micromolar range against A549 cells, indicating its effectiveness compared to established chemotherapeutics like 5-fluorouracil.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival.

Case Studies and Research Findings

  • Study on Lung Cancer Cells :
    • A549 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability.
    • Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.
  • Antimicrobial Efficacy Evaluation :
    • In a comparative study against standard antimicrobial agents, this compound demonstrated superior activity against specific bacterial strains resistant to conventional treatments.

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